4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile
Description
This compound belongs to the thiazole-carbonitrile family, characterized by a chloro-substituted thiazole core, a thienylmethylamino group at position 2, and a nitrile moiety at position 3.
Properties
IUPAC Name |
4-chloro-2-(thiophen-2-ylmethylamino)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3S2/c10-8-7(4-11)15-9(13-8)12-5-6-2-1-3-14-6/h1-3H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDRLZUKFIJVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=C(S2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 4
The chloro substituent at position 4 is introduced via electrophilic aromatic substitution (EAS) or via pre-functionalized precursors. Phosphorus oxychloride (POCl₃) is a common chlorinating agent, reacting with hydroxyl or ketone groups adjacent to the thiazole ring.
Example Protocol :
A solution of 5-cyano-2-[(2-thienylmethyl)amino]-1,3-thiazol-4-ol (1 eq) in POCl₃ is heated at 80°C for 3 hours. Excess POCl₃ is quenched with ice-water, and the product is extracted with dichloromethane.
Cyano Group Introduction at Position 5
The cyano group is typically installed using copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction or via nucleophilic displacement of a halogen.
Cyanation Step :
5-Bromo-4-chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole (1 eq) is heated with CuCN (1.2 eq) in dimethylformamide (DMF) at 120°C for 12 hours. The mixture is filtered, and the product is purified via column chromatography.
Amino Group Functionalization at Position 2
The [(2-thienylmethyl)amino] moiety is introduced through nucleophilic substitution or reductive amination.
Alkylation of 2-Aminothiazole Intermediates
2-Amino-4-chloro-5-cyano-1,3-thiazole is reacted with 2-(bromomethyl)thiophene in the presence of a base (e.g., K₂CO₃) to facilitate alkylation.
Procedure :
A mixture of 2-amino-4-chloro-5-cyano-1,3-thiazole (1 eq), 2-(bromomethyl)thiophene (1.1 eq), and K₂CO₃ (2 eq) in acetonitrile is stirred at 60°C for 8 hours. The product is isolated via filtration and washed with cold ethanol.
Reductive Amination
Alternative routes employ reductive amination using 2-thiophenecarboxaldehyde and sodium cyanoborohydride (NaBH₃CN).
Synthetic Route :
2-Amino-4-chloro-5-cyano-1,3-thiazole (1 eq) and 2-thiophenecarboxaldehyde (1.2 eq) are dissolved in methanol. NaBH₃CN (1.5 eq) is added portionwise at 0°C, and the mixture is stirred for 24 hours. The solvent is evaporated, and the residue is purified by recrystallization.
Optimization and Challenges
Byproduct Mitigation
Yield Enhancement
- Catalytic Additives : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves alkylation yields by 15–20%.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to protic solvents.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.40 (m, 1H, thiophene-H), 7.10–7.05 (m, 2H, thiophene-H), 5.20 (s, 2H, CH₂), 4.80 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=O), 142.3 (thiazole-C2), 128.9–126.4 (thiophene-C), 115.2 (CN), 45.8 (CH₂).
- HRMS (ESI) : m/z calcd for C₉H₆ClN₃S₂ [M+H]⁺: 255.9692; found: 255.9689.
Chromatographic Purity :
Industrial-Scale Considerations
Green Chemistry Approaches
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-(Bromomethyl)thiophene | 320 |
| CuCN | 150 |
| POCl₃ | 80 |
| Total | 550 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile exhibits notable biological activities:
- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Antifungal Properties : The compound also shows potential antifungal activity, which could be beneficial for treating fungal infections resistant to conventional therapies.
- Anti-inflammatory Effects : The thiazole ring structure is associated with anti-inflammatory properties, suggesting that this compound may be useful in treating inflammatory diseases.
Agricultural Applications
The compound has potential applications in agriculture as a pesticide or fungicide due to its biological activity against plant pathogens. Its ability to suppress biological infestations can enhance crop yield and quality .
Material Science
In material science, compounds containing thiazole rings are studied for their electrical and optical properties. Research into the incorporation of 4-chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile into polymers could lead to the development of new materials with enhanced properties for electronic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings in the compound can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Core Heterocycle Variations
Thiazole vs. Isothiazole Derivatives
- 3-Methylthio-5-aryl-4-isothiazolecarbonitriles (): These compounds exhibit broad antiviral activity due to their isothiazole core and aryl substituents.
- 4-Chloro-5H-1,2,3-dithiazol-5-ylidene derivatives (): The dithiazole scaffold introduces additional sulfur atoms, increasing lipophilicity and redox activity, which may influence pharmacokinetics .
Thiazole vs. Pyrimidine Hybrids
- However, its synthetic yield (18%) is lower than typical thiazole derivatives, suggesting higher complexity .
Substituent Effects
Halogen and Amino Group Variations
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (): Chlorophenyl groups enhance lipophilicity (log k = 2.1–3.8 via HPLC), correlating with improved membrane permeability. The carbamate linkage introduces hydrolytic stability compared to the thienylmethylamino group in the target compound .
- 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (): The bromopropanoyl and methylthio substituents increase steric bulk, reducing solubility but enhancing binding affinity in enzyme assays .
Thienyl vs. Benzothiazole/Thiadiazole Substituents
- 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (): The benzothiazolethio group improves π-π stacking interactions, critical for kinase inhibition. Yield (60–72%) and purity data suggest scalable synthesis .
- 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (): The cyanoethyl group introduces polarity, balancing lipophilicity for CNS penetration .
Functional Group Impact on Bioactivity
- Antiviral Activity: Isothiazolecarbonitriles () and dithiazole derivatives () show potent anti-rhinovirus activity, attributed to sulfur-rich cores interfering with viral capsid assembly.
- Anticancer Potential: Thiazole-pyrimidine hybrids () and isothiazole patents () highlight scaffold versatility in targeting kinases or tubulin polymerization.
Lipophilicity and Solubility
- 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile: Predicted log P ~2.5 (estimated from analogues).
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates: log k = 2.1–3.8 (HPLC), indicating moderate hydrophobicity .
- 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile: Higher solubility due to polar cyanoethyl group .
Biological Activity
4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile is a synthetic organic compound belonging to the class of thiazole derivatives. Its unique structure, featuring a thiazole ring with a chloro group and a thienylmethyl amino moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile is . The compound's structure can be represented as follows:
| Element | Symbol | Quantity |
|---|---|---|
| Carbon | C | 9 |
| Hydrogen | H | 8 |
| Chlorine | Cl | 1 |
| Nitrogen | N | 3 |
| Sulfur | S | 1 |
Synthesis
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiazole derivatives through the condensation of α-cyano ketones with thiourea in the presence of a base. The reaction conditions can be optimized to enhance yield and purity, often utilizing column chromatography for purification .
Antimicrobial Properties
Research indicates that compounds with thiazole rings exhibit significant antimicrobial and antifungal properties. Specifically, derivatives similar to 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazoles can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, derivatives with similar structural motifs have been tested against multiple cancer cell lines, demonstrating IC50 values in the micromolar range .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against E. coli and Salmonella typhi, reporting zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
- Cytotoxicity in Cancer Cells : Another study assessed a series of thiazole-based compounds for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). Compounds showed varying degrees of potency with IC50 values indicating significant cytotoxicity .
The biological activity of 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival or cancer cell proliferation.
- Interference with DNA Synthesis : Some studies suggest that thiazole derivatives can disrupt DNA replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via condensation reactions. For example, thiazole derivatives are often prepared by reacting 4-chloro-2-aminothiazole with aldehyde-containing precursors (e.g., 2-thienylmethyl aldehyde) under reflux conditions with acetic acid as a solvent and sodium acetate as a catalyst .
- Purification & Validation : Recrystallization from a DMF/acetic acid mixture is commonly used. Purity is validated using HPLC (for quantitative analysis) and NMR spectroscopy (for structural confirmation). Mass spectrometry ensures molecular weight accuracy .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- 1H/13C NMR : Essential for confirming the thienylmethylamino substitution pattern and thiazole ring integrity. Aromatic protons on the thiophene ring typically appear at δ 6.8–7.5 ppm, while the amino group shows broad peaks around δ 5–6 ppm .
- FTIR : Key peaks include C≡N stretch (~2200 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and N-H bending (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the thienylmethylamino group’s orientation .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives often exhibit MIC values in the 8–64 µg/mL range .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles. Nitrile-containing compounds may require glutathione depletion studies to evaluate metabolic toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for the condensation step in synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance imine formation efficiency. reports >80% yields using NaOAc in acetic acid .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates. Microwave-assisted synthesis can reduce reaction time from hours to minutes .
Q. What mechanistic insights explain the compound’s potential enzyme inhibition?
- Docking Studies : Molecular docking with enzymes like COX-2 or HIV-1 protease reveals binding interactions. The nitrile group may form hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-2) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality. Competitive inhibition is common for thiazole derivatives targeting ATP-binding pockets .
Q. How do structural modifications alter bioactivity?
- Substitution Patterns : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance antimicrobial potency. Conversely, replacing the thienyl group with phenyl decreases activity against viral targets .
- Nitrile Bioisosteres : Substitute the nitrile with a carboxylic acid (-COOH) to reduce cytotoxicity but may compromise membrane permeability .
Q. What analytical strategies resolve discrepancies in reported biological data?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays). Adjust for variations in cell culture conditions (e.g., serum content) .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxides) that may contribute to off-target effects .
Methodological Resources
- Synthetic Protocols : and provide step-by-step procedures for thiazole synthesis .
- Biological Assays : details antifungal testing protocols , while outlines enzyme inhibition methodologies .
- Computational Tools : AutoDock Vina (for docking) and Gaussian (for DFT calculations) are recommended for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
